molecular formula C10H14N2 B8514563 1,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

1,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B8514563
M. Wt: 162.23 g/mol
InChI Key: WDHWVSQGZJTAKO-UHFFFAOYSA-N
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Patent
US04499270

Procedure details

To a stirred solution of 0.2 mole (34.8 g) of 1,3-dimethyl-2-oxoquinoxaline in 300 ml of dry tetrahydrofuran is added dropwise 0.24 mole (240 ml of 1 M) diborane in tetrahydrofuran. The solution is stirred one additional hour, then heated at its reflux temperature for one day. After cooling, about 40 ml of water is added, followed by 2 equivalents of 4N hydrochloric acid. The solution is heated at reflux for one hour, then evaporated to provide a solid residue. The residue is dissolved in water. The solution is basified and then extracted with diethyl ether. The ether is dried, then evaporated to provide an oil. Distillation provides 1,3-dimethyl-1,2,3,4-tetrahydroquinoxaline, b.p. 85° C/0.1 mm of Hg. Analysis: Calculated for C10H14N2 : %C, 74.0; %H, 8.7; %N, 17.4; Found: %C, 74.2; %H, 8.9; %N, 17.3.
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[C:3]1=O.B#B.Cl>O1CCCC1.O>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]([CH3:12])[CH2:3]1

Inputs

Step One
Name
Quantity
34.8 g
Type
reactant
Smiles
CN1C(C(=NC2=CC=CC=C12)C)=O
Name
Quantity
240 mL
Type
reactant
Smiles
B#B
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred one additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature for one day
Duration
1 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide a solid residue
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
CN1CC(NC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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